

An In-depth Technical Guide to 4-(Benzyloxy)benzohydrazide: Properties, Characterization, and Applications

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Compound of Interest

Compound Name: 4-(Benzyloxy)benzohydrazide

Cat. No.: B166250

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Executive Summary

4-(Benzyloxy)benzohydrazide is a versatile bifunctional organic compound that serves as a pivotal intermediate in synthetic chemistry. Characterized by a benzyloxy-protected phenolic group and a hydrazide moiety, this molecule is a cornerstone for constructing more complex molecular architectures, most notably hydrazones. Its derivatives are subjects of intense research in medicinal chemistry and materials science due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2][3][4]} This guide provides a comprehensive technical overview of its synthesis, in-depth structural characterization, chemical properties, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Molecular and Physicochemical Profile

4-(Benzyloxy)benzohydrazide is a stable, solid compound under standard conditions. The presence of the hydrazide group (a potent nucleophile) and the ether linkage makes it a valuable synthon. The benzyloxy group serves as a common protecting group for the phenol, which can be cleaved under specific conditions if the free phenol is required for subsequent reaction steps.

Core Properties

A summary of the key physicochemical properties is presented below, compiled from authoritative chemical databases.[\[5\]](#)[\[6\]](#)

Property	Value	Source
IUPAC Name	4-(phenylmethoxy)benzohydrazide	PubChem [5]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O ₂	PubChem [5]
Molecular Weight	242.27 g/mol	PubChem [5]
Monoisotopic Mass	242.105527694 Da	PubChem [5]
CAS Number	128958-65-6	PubChem [5]
Appearance	Solid	Ambeed
Topological Polar Surface Area	64.4 Å ²	PubChem [5]
InChIKey	LZMCSSDFZRJZIS-UHFFFAOYSA-N	PubChem [5]
SMILES	<chem>C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN</chem>	PubChem [5]

Molecular Structure Diagram

Caption: Chemical structure of **4-(Benzyloxy)benzohydrazide**.

Synthesis and Purification Workflow

The most common and efficient synthesis of **4-(Benzyloxy)benzohydrazide** involves a two-step process starting from a readily available phenolic ester, such as ethyl or methyl 4-hydroxybenzoate. This approach ensures high yields and purity.

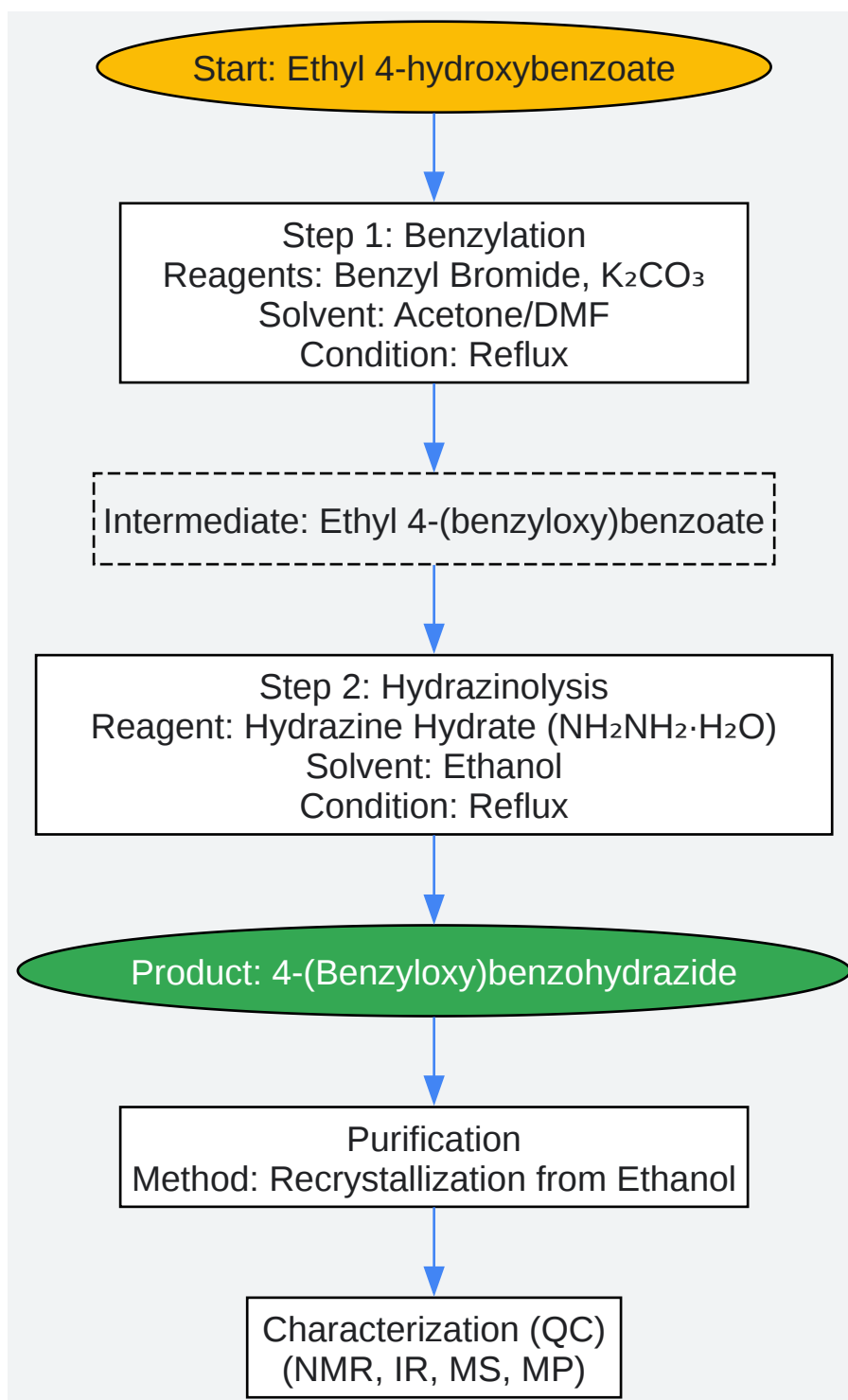
Rationale Behind the Synthetic Strategy

- **Protection of the Phenolic Group:** The initial step is the protection of the acidic phenolic hydroxyl group as a benzyl ether. This is crucial because the free phenol would interfere with

the subsequent hydrazinolysis step. Benzyl bromide is a common alkylating agent, and a weak base like potassium carbonate is used to deprotonate the phenol without hydrolyzing the ester.^[7]

- Hydrazinolysis: The ester moiety of the protected intermediate is then converted to the desired hydrazide. Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the alcohol (ethanol or methanol) to form the thermodynamically stable hydrazide.^[8] This reaction is typically performed in an alcoholic solvent and driven to completion by heating under reflux.^[8]

Synthetic Workflow Diagram



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Caption: General workflow for the synthesis of **4-(Benzyloxy)benzohydrazide**.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of Ethyl 4-(benzyloxy)benzoate

- To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in acetone or DMF (10 volumes), add anhydrous potassium carbonate (2.5 equivalents).
- Stir the suspension vigorously at room temperature for 15 minutes.
- Add benzyl bromide (1.2 equivalents) dropwise to the mixture.
- Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[7]
- After completion, cool the mixture to room temperature and filter off the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude ethyl 4-(benzyloxy)benzoate by recrystallization from ethanol or column chromatography.

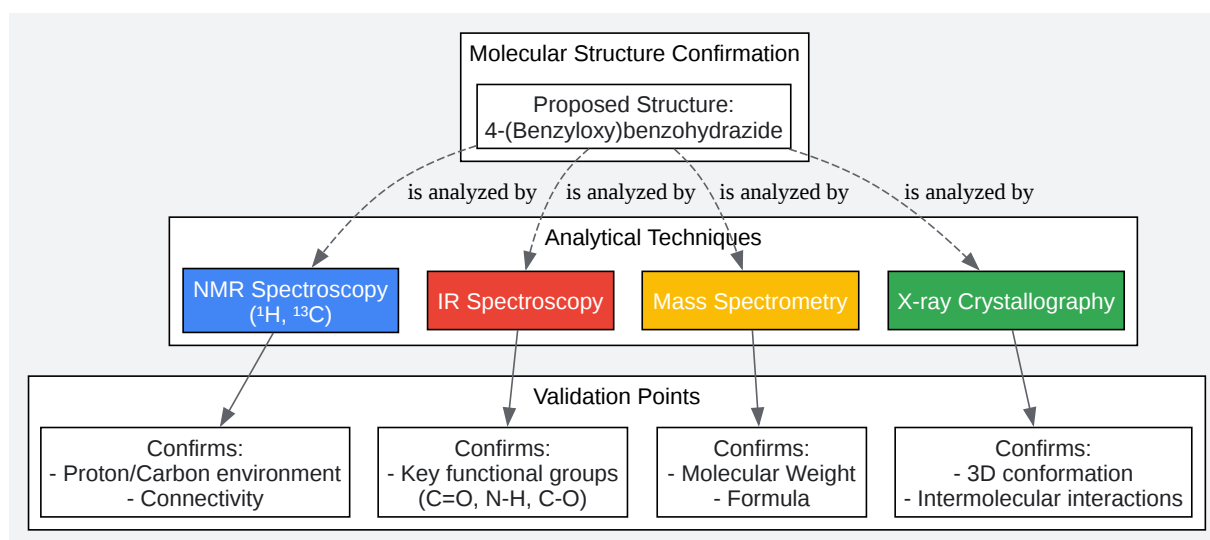
Step 2: Synthesis of **4-(Benzyloxy)benzohydrazide**

- Dissolve the purified ethyl 4-(benzyloxy)benzoate (1 equivalent) in absolute ethanol (15 volumes).
- Add hydrazine hydrate (10 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 10-20 hours.^[8] The product will often precipitate out of the solution upon cooling.
- Monitor the reaction by TLC until the starting ester is consumed.
- Cool the reaction mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven. The resulting white solid is typically of high purity.

Comprehensive Structural Characterization

Confirming the identity and purity of the synthesized **4-(Benzyloxy)benzohydrazide** is paramount. A multi-technique approach provides a self-validating system where each analysis corroborates the others.

Characterization Logic Diagram



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Caption: Logic flow for the structural validation of the target compound.

A. Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence for the structure.

Technique	Expected Observations for 4-(Benzyloxy)benzohydrazide	Rationale
¹ H NMR	~4.1 ppm (br s, 2H, -NH ₂), ~5.1 ppm (s, 2H, -CH ₂ -), ~7.0-7.8 ppm (m, 9H, Ar-H), ~7.7 ppm (s, 1H, -NH-). [8] [9]	The distinct signals for the amino, methylene bridge, and aromatic protons, along with their integration values, confirm the primary structure. The broadness of the NH/NH ₂ signals is due to quadrupole broadening and potential hydrogen exchange.
¹³ C NMR	~70 ppm (-CH ₂ -), ~115-130 ppm (Ar-C), ~162 ppm (Ar-C-O), ~168 ppm (C=O). [9]	The chemical shifts are characteristic of the carbon environments: the benzylic carbon (~70 ppm), multiple aromatic carbons, and the downfield shift of the carbonyl carbon (~168 ppm) are key identifiers.
FT-IR (cm ⁻¹)	3180-3380 (N-H stretching), ~1640 (C=O amide I band), ~1600 (C=N/C=C), ~1250 (C-O ether stretching). [8] [9] [10]	These absorption bands are diagnostic for the hydrazide (-NHNH ₂) and carbonyl (C=O) functional groups, as well as the benzyloxy ether linkage, confirming the presence of all key structural components.
Mass Spec. (MS)	[M+H] ⁺ at m/z 243.11; [M] ⁺ at m/z 242.10. [5] [6] [10]	The molecular ion peak directly validates the molecular weight and formula (C ₁₄ H ₁₄ N ₂ O ₂). Fragmentation patterns can further support the structure.

B. Crystallographic Data

Single-crystal X-ray diffraction studies on **4-(Benzyloxy)benzohydrazide** and its derivatives provide definitive proof of its three-dimensional structure and intermolecular interactions.

- **Conformation:** The molecule is generally non-coplanar. The central phenyl ring of the benzoyl moiety often forms a significant dihedral angle with the benzyl group.[\[1\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Hydrogen Bonding:** The crystal packing is dominated by intermolecular hydrogen bonds. The hydrazide group is a potent hydrogen bond donor (N-H) and acceptor (N), leading to the formation of complex supramolecular structures, often forming ribbons or sheets.[\[1\]](#)[\[11\]](#)[\[13\]](#) These interactions are critical as they influence the material's physical properties and can be relevant to its interaction with biological targets.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of **4-(Benzyloxy)benzohydrazide** is as a precursor for the synthesis of N-acylhydrazones. The terminal -NH₂ group readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases.

Reaction: **4-(Benzyloxy)benzohydrazide** + R-CHO/R-CO-R' → 4-(Benzyloxy)benzoylhydrazone

This reaction is foundational for creating large libraries of diverse compounds for biological screening. The resulting hydrazone core, -C(=O)-NH-N=CH-, is a recognized pharmacophore responsible for a wide range of biological activities.[\[10\]](#)[\[11\]](#)

Therapeutic Potential of Derivatives:

- **Antimicrobial Agents:** Many hydrazone derivatives show potent antibacterial and antifungal activity.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Anticancer Agents:** The scaffold has been incorporated into molecules designed as anticancer agents.[\[2\]](#)

- Enzyme Inhibitors: Derivatives have been synthesized and evaluated as inhibitors for enzymes like monoamine oxidases (MAOs) and β -secretase (BACE-1), which are relevant targets for neurodegenerative diseases.[\[14\]](#)

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **4-(Benzyloxy)benzohydrazide** is essential to ensure personnel safety.

- Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[5\]](#)
- Personal Protective Equipment (PPE): Always use in a well-ventilated area or a fume hood.[\[15\]](#) Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[\[15\]](#)[\[16\]](#) An eyewash station and safety shower should be readily accessible.[\[16\]](#)
- Handling: Avoid direct contact and the formation of dust.[\[15\]](#) Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[\[17\]](#)
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[\[15\]](#) It is recommended to store under an inert atmosphere (e.g., Argon) as the compound may be air-sensitive.[\[15\]](#) Keep away from incompatible materials.
- First Aid Measures:
 - Skin Contact: Wash immediately with plenty of soap and water.[\[15\]](#)
 - Eye Contact: Rinse cautiously with running water for at least 15 minutes.[\[15\]](#)[\[16\]](#)
 - Inhalation: Remove the person to fresh air.[\[15\]](#)[\[16\]](#)
 - In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

4-(Benzyloxy)benzohydrazide is more than a simple chemical; it is a highly valuable building block for the synthesis of pharmacologically active molecules. Its straightforward, high-yielding synthesis and well-defined characterization profile make it an accessible and reliable tool for

researchers. A thorough understanding of its properties, analytical signatures, and handling requirements, as detailed in this guide, is fundamental for its effective and safe utilization in the pursuit of novel therapeutics and advanced materials.

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